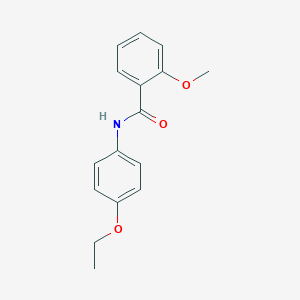

N-(4-ethoxyphenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-20-13-10-8-12(9-11-13)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBHVPWWYDUPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Ethoxyphenyl 2 Methoxybenzamide and Its Analogues

Classical Amide Bond Formation Approaches

The most direct and widely utilized methods for synthesizing N-(4-ethoxyphenyl)-2-methoxybenzamide involve the formation of an amide bond between a primary amine and a carboxylic acid derivative. These classical approaches are valued for their reliability and the ready availability of starting materials.

Condensation Reactions Utilizing Primary Amines and Carbonyl Compounds

The fundamental approach to forming the amide linkage in N-(4-ethoxyphenyl)-2-methoxybenzamide is the direct condensation of 2-methoxybenzoic acid with 4-ethoxyaniline. This reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. While direct thermal condensation is possible, it often necessitates high temperatures and results in low yields. Therefore, the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative is standard practice.

Benzoylation Strategies (e.g., using 2-methoxybenzoylchloride)

A highly effective and common method for synthesizing N-(4-ethoxyphenyl)-2-methoxybenzamide is the acylation of 4-ethoxyaniline with 2-methoxybenzoyl chloride. chemicalbook.comnih.govprepchem.comganeshremedies.com This reaction, often performed under Schotten-Baumann conditions, involves the use of a base, typically in a two-phase solvent system (e.g., an organic solvent and water), to neutralize the hydrochloric acid byproduct. wikipedia.orgwebsite-files.comjk-sci.com The base, such as sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine, facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity. jk-sci.comfishersci.co.uk The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and release a chloride ion. website-files.comjk-sci.com This method is widely applicable and can be used for the synthesis of a broad range of benzamide (B126) derivatives. wikipedia.orgepo.org Continuous flow processes have also been developed for the Schotten-Baumann reaction to improve efficiency and minimize side reactions like hydrolysis of the acyl chloride. cam.ac.uk

A typical laboratory procedure involves dissolving 4-ethoxyaniline and a base like triethylamine in a suitable solvent such as dichloromethane. chemicalbook.comnih.gov 2-Methoxybenzoyl chloride is then added, often at a reduced temperature, and the mixture is stirred until the reaction is complete. nih.govfishersci.co.uk

Coupling Reagent-Mediated Syntheses

To circumvent the need for acyl chlorides, various coupling reagents have been developed to promote the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that readily reacts with the amine.

Ethyl Chloroformate: This reagent facilitates the formation of a mixed anhydride (B1165640) from the carboxylic acid (2-methoxybenzoic acid). google.com The mixed anhydride is a potent acylating agent that subsequently reacts with 4-ethoxyaniline to yield the desired amide. The process typically involves reacting the carboxylic acid with ethyl chloroformate in the presence of a tertiary amine base. google.com Ultrasound irradiation has been shown to promote this type of coupling, leading to shorter reaction times and good yields. organic-chemistry.org

Dicyclohexylcarbodiimide (DCC): DCC is a widely used carbodiimide (B86325) coupling agent that activates carboxylic acids to form a reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com This intermediate is then attacked by the amine to form the amide bond. To minimize side reactions and potential racemization (if chiral centers are present), DCC is often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comresearchgate.netbachem.com The primary drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate product purification. peptide.combachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and ability to couple even challenging substrates, such as electron-deficient amines. fishersci.co.ukpeptide.combachem.com It activates the carboxylic acid by forming a reactive O-acylisouronium species. fishersci.co.uk HATU is particularly effective for difficult couplings where other reagents may fail, although its higher cost can be a consideration for large-scale synthesis. peptide.comnih.gov

| Coupling Reagent | Reactive Intermediate | Typical Additive | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Ethyl Chloroformate | Mixed Anhydride | Tertiary Amine (e.g., Triethylamine) | Cost-effective, readily available. google.com | Can require careful temperature control. |

| DCC (Dicyclohexylcarbodiimide) | O-acylisourea | HOBt (1-Hydroxybenzotriazole) | Effective and widely used. fishersci.co.ukbachem.com | Forms insoluble DCU byproduct, complicating purification. peptide.combachem.com |

| HATU | O-acylisouronium species | Base (e.g., DIPEA) | High efficiency, rapid reactions, effective for difficult couplings. peptide.comnih.gov | Higher cost compared to other reagents. researchgate.net |

Advanced Synthetic Transformations for Benzamide Ring Systems

Beyond classical amide bond formation, more advanced synthetic strategies can be employed to construct the N-(4-ethoxyphenyl)-2-methoxybenzamide framework. These methods often involve the formation of one of the C-N or C-C bonds on the aromatic rings at a later stage of the synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution provides an alternative route to form the C-N bond between the benzamide nitrogen and the ethoxyphenyl ring. wikipedia.org In this approach, an activated aryl halide or sulfonate (e.g., 1-ethoxy-4-fluorobenzene or a related derivative) reacts with the anion of 2-methoxybenzamide (B150088). tandfonline.com The reaction is facilitated by the presence of electron-withdrawing groups on the aryl halide, which stabilize the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.com The benzamide is typically deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). tandfonline.com While less common for this specific target, SNAr can be a powerful tool for synthesizing analogues with specific substitution patterns. tandfonline.comresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura coupling, offer a versatile method for forming the C-C or C-N bonds necessary for constructing benzamide analogues. nih.govresearchgate.netrsc.org For instance, the synthesis could be envisioned by coupling an arylboronic acid with an aryl halide. One potential strategy could involve the Suzuki-Miyaura coupling of 4-ethoxyphenylboronic acid with a halogenated 2-methoxybenzamide derivative (e.g., N-substituted-2-methoxy-X-benzamide, where X is a halogen). Alternatively, a 2-methoxy-substituted phenylboronic acid could be coupled with a halogenated N-(4-ethoxyphenyl)aniline derivative. nih.gov

The Suzuki-Miyaura reaction is renowned for its functional group tolerance and generally high yields. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium phosphate (B84403) or sodium carbonate, in a suitable solvent mixture. nih.govresearchgate.net This methodology is particularly valuable for creating a library of structurally diverse benzamide analogues by varying the coupling partners. nih.gov

Derivatization of Benzamide Precursors (e.g., bromination with N-bromosuccinimide)

The derivatization of benzamide precursors or the benzamide scaffold itself is a critical strategy for creating analogues of N-(4-ethoxyphenyl)-2-methoxybenzamide. N-Bromosuccinimide (NBS) is a versatile and widely used reagent in this context, serving primarily as a source of electrophilic bromine for aromatic bromination or as an oxidant. mdpi.comorganic-chemistry.org Its ease of handling as a crystalline solid makes it a convenient alternative to liquid bromine. mdpi.com

The introduction of bromine atoms onto the aromatic rings of a benzamide structure, such as the ethoxyphenyl or methoxybenzoyl moieties, can serve as a key step for further functionalization. These bromo-derivatives act as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide array of substituents. nih.gov

NBS can be used for the direct bromination of electron-rich aromatic rings, a characteristic of both the 4-ethoxyaniline and 2-methoxybenzoic acid precursors of the target molecule. The reaction conditions can be tuned to control the degree and position of bromination. Beyond simple bromination, NBS is also employed as an oxidant in various transformations. For instance, it can mediate the oxidative cyclization of amidines, formed from the ring-opening of benzoxazoles with amines, to produce 2-aminobenzoxazoles in high yields. rsc.org It has also been used in the C(sp³)–H amidation of N,N-dimethylamides, showcasing its utility in forming C-N bonds under mild conditions. rsc.org

The mechanism of NBS-mediated reactions often involves the generation of a bromine cation (Br+) or a radical species, depending on the reaction conditions (e.g., presence of light or radical initiators). In electrophilic aromatic substitution, the Br+ species is attacked by the electron-rich aromatic ring. The regioselectivity of this bromination is directed by the existing substituents on the ring. For example, the ethoxy and methoxy (B1213986) groups are ortho-, para-directing activators, which would influence where the bromine atom is added on the precursor rings.

Table 1: Selected Applications of N-Bromosuccinimide (NBS) in Synthesis

| Reaction Type | Substrate Example | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Phenylthioureas | NBS/Tetrabutylammonium bromide | 2-Substituted benzothiazoles | mdpi.com |

| One-Pot Guanidine Synthesis | Olefins, Cyanimides, Amines | NBS | Guanidine derivatives | organic-chemistry.org |

| Oxidative Cyclization | Ring-opening amidines | NBS | 2-Aminobenzoxazoles | rsc.org |

Regioselective Synthesis Strategies for Substituted Benzamides

Regioselectivity, the control over the position of chemical modifications, is paramount in the synthesis of complex substituted benzamides. nih.govacs.org For a molecule like N-(4-ethoxyphenyl)-2-methoxybenzamide, achieving a specific substitution pattern on either aromatic ring requires carefully designed strategies.

One powerful approach involves the use of directing groups. The existing methoxy and ethoxy groups in the precursors already influence the position of any subsequent electrophilic substitution. However, more sophisticated strategies are often required. For instance, in the synthesis of atropisomeric (axially chiral) benzamides, chemists have reported the enantioselective synthesis of tribrominated benzamides. nih.gov These highly functionalized scaffolds can then undergo sequential and regioselective palladium-catalyzed cross-coupling reactions. By exploiting the different reactivity of the bromine atoms at various positions, different functional groups can be installed in a controlled, stepwise manner. nih.gov

Another strategy involves substituent-controlled photoinduced cyclization. For example, the reactions of N-allylbenzamides with N-sulfonylaminopyridinium salts under metal-free photoinduced conditions can lead to different products depending on the substituents. acs.org While N-allylbenzamides can yield benzosultams, other substitution patterns lead to different heterocyclic systems. acs.org This highlights how subtle changes in the precursor structure can dramatically alter the reaction pathway and the final product, a key principle in achieving regioselectivity.

Directed ortho-lithiation is another classic and powerful technique. researchgate.net A directing group on the benzamide, often the amide itself or a substituent like the methoxy group, can direct a strong base like lithium diisopropylamide (LDA) to deprotonate a specific adjacent position on the aromatic ring. The resulting lithiated species can then react with a wide range of electrophiles, allowing for the precise installation of a functional group at a predetermined site. researchgate.net This method provides a reliable way to build complexity onto the benzamide core with high regiocontrol.

Considerations for Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is critical for both laboratory-scale research and potential industrial applications. nih.govgoogle.com The synthesis of benzamides, typically involving the coupling of a carboxylic acid (or its activated form, like an acyl chloride) and an amine, is influenced by several factors. nih.govhud.ac.uk

Catalysts and Reagents: The choice of coupling agents and catalysts is fundamental. While simple conversion of an acid chloride with an amine in the presence of a base like triethylamine is common, many reactions require more sophisticated reagents to proceed efficiently, especially with less reactive substrates. hud.ac.uk For instance, direct amide formation from carboxylic acids and amines often requires catalysts to overcome the high activation energy. In one study, a copper-based nanocatalyst (Cu@Sal-CS) was used to facilitate the oxidative coupling of aldehydes and amines to form amides, with tert-Butyl hydroperoxide (TBHP) as an oxidant. researchgate.net

Solvent and Temperature: The solvent plays a critical role, not only in dissolving reactants but also in influencing reaction rates and pathways. High-boiling dipolar aprotic solvents like DMF or DMSO are common but can be difficult to remove. hud.ac.uk Greener, bio-based solvents like Cyrene™ are being explored as alternatives. hud.ac.uk Temperature is another key variable; while some reactions proceed at room temperature, others require heating to achieve a reasonable rate. researchgate.net For example, in the Cu@Sal-CS catalyzed amide synthesis, increasing the temperature from room temperature to 80 °C dramatically increased the product yield from 0% to 70%. researchgate.net Microwave irradiation has also been employed to accelerate reactions, often leading to higher yields in shorter times. researchgate.netresearchgate.net

Work-up and Purification: The isolation procedure significantly impacts the final yield and purity. Standard aqueous work-ups followed by column chromatography can lead to product loss. hud.ac.uk Developing a protocol where the product precipitates directly from the reaction mixture upon addition of an anti-solvent (like water) can dramatically improve efficiency and reduce solvent waste. hud.ac.uk

Yield Optimization: A systematic approach is often used to find the optimal conditions. This involves varying one parameter at a time (e.g., catalyst loading, temperature, reaction time, reagent equivalents) while keeping others constant. The table below, adapted from a study on Cu@Sal-CS catalyzed amide synthesis, illustrates this process.

Table 2: Optimization of Reaction Conditions for Amide Synthesis

| Entry | Catalyst (mg) | Oxidant (eq.) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 20 | - | RT | 60 | 0 |

| 2 | 20 | TBHP (1.5) | RT | 120 | 0 |

| 3 | 20 | TBHP (1.5) | 80 | 120 | 70 |

| 4 | 30 | TBHP (1.5) | 80 | 90 | 85 |

| 5 | 30 | - | 80 | 120 | 0 |

| 9 | 30 | TBHP (1.5) | MW (300W) | 15 | 92 |

(Adapted from a study on p-methoxybenzaldehyde and pyrrolidine. RT=Room Temperature, MW=Microwave, TBHP=tert-Butyl hydroperoxide) researchgate.net

This systematic optimization demonstrates that a combination of increased catalyst loading, elevated temperature, and the use of microwave irradiation can lead to a high yield (92%) in a significantly shorter reaction time. researchgate.net

Spectroscopic Characterization and Structural Elucidation of N 4 Ethoxyphenyl 2 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), to map out the chemical environment of each atom within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Assignment

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and provides information about their neighboring atoms. The chemical shift (δ) of a proton is influenced by its electronic environment. Electron-withdrawing groups shift signals downfield (to a higher ppm value), while electron-donating groups shift them upfield (to a lower ppm value). The splitting of signals (multiplicity) is caused by spin-spin coupling with adjacent protons and follows the n+1 rule.

For N-(4-ethoxyphenyl)-2-methoxybenzamide, the spectrum would present distinct signals corresponding to the protons on the two aromatic rings, the ethoxy group, the methoxy (B1213986) group, and the amide N-H proton. Based on data from analogous compounds like phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) and various 2-methoxybenzamides, the expected proton assignments are detailed below. thermofisher.comnih.govchemicalbook.comnih.gov

Interactive Data Table: Predicted ¹H NMR Data for N-(4-ethoxyphenyl)-2-methoxybenzamide

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Coupling Constant (J, Hz) |

| Amide (N-H) | ~8.2 - 9.5 | Singlet (broad) | N/A |

| Aromatic (Benzamide Ring) | ~8.0 - 8.2 | Doublet | ~8.0 |

| Aromatic (Benzamide Ring) | ~7.4 - 7.6 | Triplet | ~7.5 |

| Aromatic (Benzamide Ring) | ~7.0 - 7.2 | Multiplet | N/A |

| Aromatic (Ethoxyphenyl Ring) | ~7.4 - 7.6 | Doublet | ~9.0 |

| Aromatic (Ethoxyphenyl Ring) | ~6.8 - 7.0 | Doublet | ~9.0 |

| Ethoxy (-OCH₂CH₃) | ~4.0 - 4.1 | Quartet | ~7.0 |

| Methoxy (-OCH₃) | ~3.9 - 4.0 | Singlet | N/A |

| Ethoxy (-OCH₂CH₃) | ~1.3 - 1.5 | Triplet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aliphatic, aromatic, carbonyl).

In N-(4-ethoxyphenyl)-2-methoxybenzamide, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy and methoxy groups. The carbonyl carbon (C=O) is typically found far downfield. The aromatic region will show multiple signals, with carbons attached to oxygen appearing at higher chemical shifts. The aliphatic carbons of the ethoxy and methoxy groups will appear upfield. The predicted chemical shifts are based on data from related structures. nih.govnih.gov

Interactive Data Table: Predicted ¹³C NMR Data for N-(4-ethoxyphenyl)-2-methoxybenzamide

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~164 - 166 |

| Aromatic (C-O, Benzamide) | ~157 - 159 |

| Aromatic (C-O, Ethoxyphenyl) | ~155 - 157 |

| Aromatic (C-H) | ~114 - 134 |

| Aromatic (C-C=O) | ~125 - 128 |

| Aromatic (C-N) | ~130 - 132 |

| Methoxy (-OCH₃) | ~55 - 57 |

| Ethoxy (-OCH₂CH₃) | ~63 - 65 |

| Ethoxy (-OCH₂CH₃) | ~14 - 16 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and polarity in the GC column before entering the mass spectrometer. In the MS, molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner.

For N-(4-ethoxyphenyl)-2-methoxybenzamide (molecular formula: C₁₆H₁₇NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (271.31 g/mol ). The fragmentation pattern would likely involve cleavage at the amide bond, leading to characteristic fragments of the 2-methoxybenzoyl cation (m/z 135) and the 4-ethoxyaniline radical cation (m/z 137) or related structures. medchemexpress.comnist.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it an excellent method for confirming the molecular weight of a compound.

For N-(4-ethoxyphenyl)-2-methoxybenzamide, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 272.13, corresponding to the protonated molecule [M+H]⁺. This provides a clear confirmation of the compound's molecular weight.

Vibrational Spectroscopy

Vibrational spectroscopy, typically in the form of Fourier-transform infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making FTIR an excellent tool for functional group identification.

The FTIR spectrum of N-(4-ethoxyphenyl)-2-methoxybenzamide would display several characteristic absorption bands confirming its key structural features. These include the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-O stretches from the ether linkages, and various C-H and C=C stretches from the aromatic rings. thermofisher.comboronmolecular.com

Interactive Data Table: Predicted FTIR Data for N-(4-ethoxyphenyl)-2-methoxybenzamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300 - 3400 | Amide N-H bond stretching |

| Aromatic C-H Stretch | ~3000 - 3100 | Aromatic C-H bond stretching |

| Aliphatic C-H Stretch | ~2850 - 2980 | C-H bond stretching in ethoxy and methoxy groups |

| C=O Stretch (Amide I) | ~1640 - 1680 | Carbonyl group stretching |

| N-H Bend (Amide II) | ~1520 - 1570 | N-H bending coupled with C-N stretching |

| Aromatic C=C Stretch | ~1450 - 1600 | Benzene (B151609) ring skeletal vibrations |

| Asymmetric C-O-C Stretch | ~1230 - 1270 | Aryl-alkyl ether C-O stretching (methoxy/ethoxy) |

| Symmetric C-O-C Stretch | ~1020 - 1050 | Aryl-alkyl ether C-O stretching (methoxy/ethoxy) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectra or detailed peak assignment tables specifically for N-(4-ethoxyphenyl)-2-methoxybenzamide were found in the available literature. An FT-IR analysis would be expected to identify characteristic vibrational modes, including N-H stretching of the amide group, C=O stretching of the carbonyl group, C-N stretching, aromatic C-H and C=C bending, and C-O stretching from the ethoxy and methoxy ether groups. However, without experimental data, a specific analysis cannot be provided.

Raman Spectroscopy for Vibrational Fingerprinting

Similarly, no public-domain Raman spectra or associated data for N-(4-ethoxyphenyl)-2-methoxybenzamide could be located. Raman spectroscopy typically complements FT-IR by providing information on the vibrational modes of the molecule, with non-polar bonds and aromatic rings often yielding strong signals. A Raman spectrum would offer a vibrational fingerprint, but this information is not currently available.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases for the single-crystal X-ray structure of N-(4-ethoxyphenyl)-2-methoxybenzamide did not yield any results. Therefore, precise data on its crystal system, space group, unit cell dimensions, atomic coordinates, and intermolecular interactions (such as hydrogen bonding) are not available. This information is essential for a definitive understanding of its three-dimensional solid-state structure.

Computational Chemistry and Molecular Modeling of N 4 Ethoxyphenyl 2 Methoxybenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of N-(4-ethoxyphenyl)-2-methoxybenzamide. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to provide a high level of theoretical accuracy.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of N-(4-ethoxyphenyl)-2-methoxybenzamide has been performed to determine its most stable three-dimensional conformation. The optimized structure reveals that the two aromatic rings, the 2-methoxybenzoyl group and the 4-ethoxyphenyl group, are not coplanar. They are twisted with respect to the central amide (-CONH-) bridge.

The calculated bond lengths and angles from DFT studies show good correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. For instance, the C-N bond length in the amide linkage is a key parameter in understanding the molecule's stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters of N-(4-ethoxyphenyl)-2-methoxybenzamide

| Parameter | Bond/Angle | Calculated Value (DFT) |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N (amide) | 1.37 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | C-O (ethoxy) | 1.37 Å |

Note: The values presented are representative and may vary slightly depending on the specific computational methods and basis sets used in different studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability.

For N-(4-ethoxyphenyl)-2-methoxybenzamide, the HOMO is primarily localized on the electron-rich ethoxyphenyl ring, while the LUMO is distributed over the methoxybenzoyl moiety. This distribution suggests that the ethoxyphenyl ring acts as the primary electron donor, while the methoxybenzoyl part functions as the electron acceptor. A larger HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. The calculated energy gap for this compound is approximately 4.97 eV, indicating good stability.

Table 2: Calculated Frontier Molecular Orbital Energies of N-(4-ethoxyphenyl)-2-methoxybenzamide

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.95 |

| LUMO | -0.98 |

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Key predicted vibrational frequencies for N-(4-ethoxyphenyl)-2-methoxybenzamide include the N-H stretching of the amide group, typically observed around 3300-3400 cm⁻¹, and the C=O stretching of the carbonyl group, which appears in the region of 1650-1700 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bonds in the ether linkages are also identifiable. The close agreement between the calculated and experimental vibrational spectra serves as a strong validation of the optimized molecular geometry.

Table 3: Key Predicted Vibrational Frequencies for N-(4-ethoxyphenyl)-2-methoxybenzamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3350 |

| C-H Stretch | Aromatic | ~3100-3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | ~2980-2900 |

| C=O Stretch | Carbonyl | ~1670 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

For N-(4-ethoxyphenyl)-2-methoxybenzamide, these descriptors have been calculated to predict its chemical behavior. For instance, a higher hardness value corresponds to a less reactive molecule, which aligns with the significant HOMO-LUMO gap. The electrophilicity index helps to quantify the molecule's ability to accept electrons.

Table 4: Calculated Global Reactivity Descriptors for N-(4-ethoxyphenyl)-2-methoxybenzamide

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 5.95 |

| Electron Affinity (A) | -E_LUMO | 0.98 |

| Electronegativity (χ) | (I+A)/2 | 3.465 |

| Chemical Potential (μ) | -(I+A)/2 | -3.465 |

| Global Hardness (η) | (I-A)/2 | 2.485 |

| Global Softness (S) | 1/(2η) | 0.201 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(4-ethoxyphenyl)-2-methoxybenzamide, docking studies have been conducted to explore its potential as an inhibitor for various biological targets, such as certain enzymes or receptors.

These simulations place the molecule into the active site of a target protein and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively, while the phenyl rings can engage in hydrophobic and π-π stacking interactions within the active site.

In Silico Pharmacokinetic Assessments (ADME/T Prediction)

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in the early stages of drug discovery to evaluate the pharmacokinetic profile of a compound. For N-(4-ethoxyphenyl)-2-methoxybenzamide, computational models have been used to predict its drug-likeness and ADME properties.

These predictions are often based on established rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies indicate that N-(4-ethoxyphenyl)-2-methoxybenzamide generally exhibits good drug-like characteristics, with predicted high gastrointestinal absorption and good oral bioavailability.

Table 5: Predicted ADME Properties of N-(4-ethoxyphenyl)-2-methoxybenzamide

| Property | Description | Predicted Value/Outcome |

|---|---|---|

| Molecular Weight | Mass of the molecule | ~271.3 g/mol (Obeys Lipinski's rule) |

| logP | Lipophilicity | ~2.5-3.0 (Obeys Lipinski's rule) |

| Hydrogen Bond Donors | Number of H-bond donors | 1 (Obeys Lipinski's rule) |

| Hydrogen Bond Acceptors | Number of H-bond acceptors | 4 (Obeys Lipinski's rule) |

| Gastrointestinal Absorption | Absorption from the gut | High |

| Blood-Brain Barrier Permeation | Ability to cross into the brain | Predicted to be permeable |

Prediction of Physicochemical Parameters Relevant for Drug Development (e.g., logP, ligand efficiency)

Due to the absence of specific research on N-(4-ethoxyphenyl)-2-methoxybenzamide, no experimentally validated or computationally predicted data for its physicochemical parameters are available in the scientific literature.

To provide a theoretical context, parameters such as logP and ligand efficiency are critical in assessing the drug-likeness of a compound.

LogP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity. It influences a drug's absorption, solubility, and ability to cross cell membranes.

Ligand Efficiency (LE): This metric relates the binding affinity of a ligand to its size (typically the number of heavy atoms). It is used to identify small, efficient binders that can be developed into more potent drug candidates.

Without dedicated studies, any values for these parameters for N-(4-ethoxyphenyl)-2-methoxybenzamide would be purely speculative. The generation of reliable data would require specific in-silico modeling using established computational chemistry software and methodologies.

The following table is a placeholder to illustrate how such data would typically be presented, but it is important to reiterate that the values are not based on existing research for the specified compound.

| Parameter | Predicted Value | Significance in Drug Development |

| logP | Not Available | Indicates lipophilicity; affects absorption and solubility. |

| Ligand Efficiency (LE) | Not Available | Measures binding efficiency relative to molecular size. |

Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl 2 Methoxybenzamide Analogues

Systematic Structural Modifications and their Impact on Biological Activity

Systematic structural modifications of benzamide-based compounds have revealed key pharmacophoric features necessary for biological activity, often in the context of anticonvulsant screening. These modifications typically involve alterations to the benzamide (B126) core, the N-aryl substituent, and the linker connecting them.

In a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, which share the N-phenylbenzamide substructure with our lead compound, a variety of substituents on the N-phenyl ring were explored for their anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. nih.gov The results indicated that the nature and position of the substituent significantly influenced activity. For instance, methoxylated derivatives demonstrated significant anti-seizure activity in the MES model. nih.gov

The following table summarizes the anticonvulsant activity of selected (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, illustrating the impact of systematic modifications on the N-phenyl ring.

| Compound | Substituent on N-phenyl ring | Anticonvulsant Activity (MES model) | Anticonvulsant Activity (PTZ model) |

|---|---|---|---|

| 4j | 2-OCH3 | Active at 300 mg/kg | Potent activity |

| 4k | 3-OCH3 | Significant activity | No protection |

| 4l | 4-OCH3 | Significant activity | Potent activity |

| 4e | 2-F | Active at 100 and 300 mg/kg | Active at 100 and 300 mg/kg |

| 4g | 4-F | Active at 100 and 300 mg/kg | Active at 100 and 300 mg/kg |

Influence of Aromatic Substituents on Activity and Selectivity

The nature and position of substituents on the aromatic rings of benzamide derivatives are critical determinants of their biological activity and selectivity. Research on various classes of anticonvulsants has consistently shown that modifications to these rings can dramatically alter potency and efficacy.

In studies of phenylmethylenehydantoins, it was observed that substitution with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring resulted in good anticonvulsant activity. nih.gov Conversely, polar groups such as nitro (-NO2), cyano (-CN), and hydroxyl (-OH) led to reduced or no activity. nih.gov This suggests that lipophilicity and electronic properties of the substituents play a crucial role.

For a series of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides, it was found that 4'-modified derivatives exhibited the highest anticonvulsant activity, with a notable tolerance for non-bulky substituents at this position, regardless of their electronic properties. nih.gov This underscores the importance of the para-position on the N-aryl ring, which corresponds to the position of the ethoxy group in N-(4-ethoxyphenyl)-2-methoxybenzamide.

The following table presents data on the influence of aromatic substituents on the anticonvulsant activity of phenylmethylenehydantoins.

| Substituent Type | Examples | Anticonvulsant Activity (EDMES(2.5)) |

|---|---|---|

| Alkyl | -CH3, -C2H5 | Good (28-90 mg/kg) |

| Halogeno | -F, -Cl, -Br | Good (28-90 mg/kg) |

| Alkoxyl | -OCH3 | Good (28-90 mg/kg) |

| Polar | -NO2, -CN, -OH | Less active or inactive |

Role of Methoxy (B1213986) and Ethoxy Moieties in Molecular Recognition

The methoxy (-OCH3) and ethoxy (-OC2H5) groups are prevalent in many biologically active molecules and can significantly influence their properties, including binding to target receptors, physicochemical characteristics, and metabolic stability.

In the context of N-(4-ethoxyphenyl)-2-methoxybenzamide, the 2-methoxy group on the benzamide ring is likely to play a role in defining the conformation of the molecule through steric and electronic effects. It can influence the orientation of the benzamide carbonyl group, which is often a key hydrogen bond acceptor in ligand-receptor interactions. In a study of (R)-N-benzyl 2-acetamido-3-methoxypropionamide (lacosamide), the 3-methoxy group was found to be a site where small, nonpolar, and non-bulky substituents were well-tolerated, retaining pronounced anticonvulsant activity. nih.gov

While direct evidence for the specific roles of the methoxy and ethoxy moieties in the molecular recognition of N-(4-ethoxyphenyl)-2-methoxybenzamide is not available, their combined electronic and steric influence is undoubtedly a key factor in its pharmacological profile.

Impact of Amide Linker Modifications on Pharmacological Profiles

The amide bond is a central feature of the N-(4-ethoxyphenyl)-2-methoxybenzamide structure, serving as the covalent link between the two aromatic moieties. Modifications of this linker, including its replacement with bioisosteres, can have a profound impact on the pharmacological profile of the resulting analogues.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability, alter physicochemical properties, and modulate biological activity. nih.govdrughunter.com Common amide bioisosteres include triazoles, oxadiazoles, and other five-membered heterocycles. nih.govdrughunter.com These replacements can mimic the hydrogen bonding capabilities of the amide group while offering resistance to enzymatic degradation.

In a study of anthelmintic benzamides, the replacement of the amide group with various bioisosteres, such as esters, thioamides, and ureas, was explored. nih.gov The results highlighted the critical importance of the amide group's geometry for biological activity, as only thioamide and selenoamide replacements, which preserve the amide geometry, retained activity. nih.gov This suggests that for N-(4-ethoxyphenyl)-2-methoxybenzamide, the spatial arrangement conferred by the amide linker is likely crucial for its interaction with its biological target.

Furthermore, studies on N-(2-hydroxy-ethyl)amide derivatives have shown that modifications to the N-substituent of the amide can lead to potent anticonvulsant activity, indicating that the environment around the amide nitrogen is a key area for SAR exploration. nih.gov

Exploration of Stereochemical Contributions to Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. cambridgemedchemconsulting.comslideshare.net If a molecule and its biological target are chiral, it is highly likely that its stereoisomers will exhibit different pharmacological and toxicological properties.

While there are no specific studies on the stereoisomers of N-(4-ethoxyphenyl)-2-methoxybenzamide in the available literature, the principles of stereoselectivity in drug action are well-established. For many biologically active compounds, one enantiomer (the eutomer) is significantly more potent than the other (the distomer). cambridgemedchemconsulting.com

In the case of the anticonvulsant lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, the (R)-enantiomer is the active form. nih.gov This highlights that for molecules with stereogenic centers, the specific three-dimensional arrangement of atoms is critical for optimal interaction with the target receptor.

Correlation between Electronic Properties and Biological Response

The electronic properties of a molecule, such as its charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its ability to interact with biological macromolecules and elicit a biological response. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate these electronic properties with biological activity. researchgate.netnih.govresearchgate.net

For anticonvulsant compounds, QSAR models have been developed for various chemical classes. A study on phenylmethylenehydantoins identified the LUMO energy and the logarithm of the partition coefficient (log P) as critical parameters for their anticonvulsant activity. nih.gov This suggests that both the electronic and hydrophobic characteristics of the molecules are key determinants of their efficacy.

In a computational study of benzamide/benzylamine derivatives, topological descriptors, which are related to the molecular structure and electronic environment, were successfully used to predict anticonvulsant activity with high accuracy. researchgate.net This further supports the notion that the electronic landscape of the molecule is intricately linked to its biological function.

For N-(4-ethoxyphenyl)-2-methoxybenzamide analogues, it can be hypothesized that the electron-donating nature of the ethoxy and methoxy groups will influence the charge distribution across the molecule, affecting its ability to form key interactions, such as hydrogen bonds and pi-stacking, with its biological target. A systematic investigation of the electronic properties of a series of analogues, coupled with their biological evaluation, would be necessary to establish a definitive correlation for this specific chemical scaffold.

Derivatization and Analog Development Strategies for Enhanced Bioactivity

Systematic Synthesis of Libraries of Benzamide (B126) Derivatives

The systematic synthesis of compound libraries is a cornerstone of modern medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). For benzamide derivatives, this involves the methodical alteration of different parts of the molecular scaffold. mdpi.comnih.gov Synthetic strategies often begin with commercially available starting materials, such as substituted benzoic acids and anilines, and employ robust chemical reactions to create a diverse set of analogs. acs.orgnih.gov

One common approach involves modifying the benzamide portion of the molecule. For instance, researchers have synthesized series of 2-methoxybenzamide (B150088) derivatives by introducing different substituents onto the aromatic ring to explore their impact on bioactivity. nih.gov Another strategy focuses on altering the amine-derived moiety, in this case, the 4-ethoxyphenyl group. nih.gov The synthesis can be performed using solution-phase chemistry or solid-phase synthesis on pin apparatuses to generate a large number of compounds efficiently. nih.gov

These synthetic endeavors have led to the identification of key structural features that govern biological activity. For example, in a series of 2-phenoxybenzamides, the substitution pattern on the anilino part and the nature of the diaryl ether component were found to be critical for antiplasmodial activity. mdpi.com Similarly, studies on benzamide-based tubulin inhibitors revealed that specific modifications led to compounds with potent antiproliferative activities and favorable pharmacokinetic profiles. nih.gov

Table 1: Examples of Benzamide Derivative Libraries and SAR Findings

| Lead Compound/Scaffold | Synthetic Strategy | Key Modifications | Structure-Activity Relationship (SAR) Insights |

| 2-Methoxybenzamides | Condensation of substituted acids with anilines | Introduction of aryl amide groups; replacement of benzimidazole (B57391) with phenyl imidazole (B134444) | Introduction of a methoxy (B1213986) group created a new hydrogen bond acceptor; phenyl imidazole replacement enhanced molecular flexibility and potency. nih.gov |

| 2-Phenoxybenzamides | Coupling of substituted 2-phenoxybenzoic acids with various anilines | Varied substituents on the anilino ring; replacement of the 4-fluorophenoxy moiety | Antiplasmodial activity was highly dependent on the anilino substitution pattern; a 4-fluorophenoxy group was generally advantageous for activity. mdpi.com |

| 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides | Iterative medicinal chemistry efforts from a high-throughput screen hit | Modifications to the 3-piperidine substituent and the amide functionality | Benzylic heteroaromatic amide moieties were most potent; 3-(piperidin-4-yl)oxy substituents were favored over other alkyl ethers. nih.gov |

| Uracil-based Benzamides | Design of novel benzamide fragments to target the S₂' site | Introduction of various amide and halogen substituents on the benzene (B151609) ring | A 4'-chlorine substituted methyl amide showed the most potent DPP-4 inhibitory activity, superior to the reference drug alogliptin. nih.gov |

Introduction of Radiolabels for Imaging Probes (e.g., ¹⁸F, ¹³¹I)

Radiolabeled benzamide derivatives are valuable tools for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). koreascience.kr These imaging probes allow for the visualization and diagnosis of various conditions, with a significant focus on targeting melanin (B1238610) in malignant melanoma. plos.orgnih.gov

Iodine-131 (¹³¹I) for Theranostics: The radioisotope ¹³¹I is particularly interesting because it emits both gamma rays for SPECT imaging and beta particles for therapy, making it a "theranostic" agent. mdpi.comnih.gov The labeling process typically involves electrophilic iodination on an activated aromatic ring, such as a phenol (B47542) or aniline (B41778) derivative, within the benzamide structure. nih.govnih.gov Researchers have successfully prepared ¹³¹I-labeled benzamide derivatives, such as ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA), which showed a strong potential for both diagnosing and treating melanoma. mdpi.com

Other radionuclides, such as Gallium-68 (⁶⁸Ga), have also been chelated to benzamide derivatives to create PET imaging agents for melanoma detection. plos.orggnu.ac.kr

Table 2: Radiolabeled Benzamide Analogs for Molecular Imaging

| Radiotracer Example | Radioisotope | Imaging Modality | Target/Application | Key Findings |

| ¹⁸F-4-iodobenzamide | ¹⁸F | PET | Sigma receptors | High sigma-1 affinity; demonstrated specific uptake in tissues containing sigma receptors (lungs, kidneys, brain). nih.gov |

| ¹⁸F-DMFB | ¹⁸F | PET | Melanin/Melanoma | Showed excellent in vivo properties and high-contrast imaging of melanoma, including metastases. nih.gov |

| ¹³¹I-IFNABZA | ¹³¹I | SPECT/Therapy | Melanin/Melanoma | Exhibited better melanoma-targeting ability and prolonged retention in tumors compared to its picolinamide (B142947) analog. mdpi.com |

| ⁶⁸Ga-MI-0202C1 | ⁶⁸Ga | PET | Melanin/Melanoma | Successfully visualized melanoma xenografts with minimal accumulation in normal tissues. plos.orgnih.gov |

Modification of Amine and Benzene Ring Subunits to Optimize Pharmacokinetics

Optimizing the pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is critical for developing a successful drug. For N-(4-ethoxyphenyl)-2-methoxybenzamide, this involves targeted modifications of its two core subunits.

Amine Subunit (4-Ethoxyphenyl Ring): Modifications to the N-aryl portion of the benzamide can significantly influence properties like lipophilicity and receptor binding. Studies on related N-[(2-pyrrolidinyl)methyl]-substituted benzamides have shown that altering substituents on the amine can have profound effects. nih.gov For example, changing alkyl groups can modulate oral exposure and bioavailability. nih.gov

Benzene Ring Subunit (2-Methoxybenzoyl Ring): The substitution pattern on the benzoyl ring is crucial for fine-tuning pharmacokinetics. The presence and position of the 2-methoxy group can influence the molecule's conformation through intramolecular hydrogen bonding, which in turn affects its polarity and lipophilicity. nih.gov Research on M₂ muscarinic receptor antagonists demonstrated that specific benzamide modifications not only improved receptor affinity but also significantly enhanced pharmacokinetic properties, leading to good bioavailability across multiple species. nih.gov For instance, the introduction of a hydroxyl group ortho to the amide can mask polarity and increase lipophilicity, whereas an additional ortho-methoxy group can have the opposite effect due to steric hindrance. nih.gov

These structural tweaks allow for the optimization of key parameters such as solubility, metabolic stability, and tissue distribution, which are essential for in vivo efficacy. nih.govnih.gov

Table 3: Impact of Structural Modifications on Pharmacokinetic Properties of Benzamide Analogs

| Structural Modification | Subunit Modified | Effect on Pharmacokinetic Parameter | Rationale/Observation |

| Addition of 6-hydroxy group | Benzene Ring | Increased lipophilicity (log kw) | Masking of amide polarity via intramolecular hydrogen bonding. nih.gov |

| Addition of 6-methoxy group | Benzene Ring | Decreased lipophilicity (log kw) | Steric hindrance prevents coplanar conformation with the benzene ring. nih.gov |

| Introduction of N-hydroxyethyl group | Amine Subunit | Lowered lipophilicity, improved oral exposure in rats | Lower lipophilicity can sometimes lead to better oral absorption. nih.gov |

| Benzamide modifications in benzylidene ketals | Benzene Ring | Enhanced bioavailability | Resulted in a highly potent and selective M₂ antagonist with improved in vivo efficacy. nih.gov |

Development of Prodrugs and Targeted Delivery Systems

When a parent compound has suboptimal properties, such as poor solubility or rapid metabolism, a prodrug strategy can be employed. A prodrug is an inactive or less active precursor that is chemically transformed in the body to release the active drug. nih.govresearchgate.netnih.gov

Prodrug Strategies: For a molecule like N-(4-ethoxyphenyl)-2-methoxybenzamide, which contains ether and amide functionalities, several prodrug approaches are conceivable. One strategy involves creating more water-soluble derivatives to improve formulation and absorption. nih.gov For example, glucuronide prodrugs have been successfully used for other benzamide compounds to resolve limitations of poor water solubility. nih.gov This involves linking a glucuronide moiety to the parent drug, which is later cleaved by enzymes like β-glucuronidase that can be highly expressed in specific tissues, such as tumors. frontiersin.org Other approaches could include creating phosphate (B84403) esters or other labile linkages that are cleaved under physiological conditions. acs.org

Targeted Delivery Systems: The goal of targeted delivery is to increase the concentration of a drug at its site of action while minimizing exposure to healthy tissues. This can be achieved by designing prodrugs that are activated by specific stimuli present in the target microenvironment. frontiersin.org For instance, a prodrug could be designed to be activated by enzymes that are overexpressed in cancer cells or by the reductive environment created by high glutathione (B108866) (GSH) levels in tumors. frontiersin.org These strategies render the drug inactive until it reaches the target, enhancing specificity and reducing off-target effects. Advanced systems may also integrate these prodrugs with delivery vehicles like liposomes or nanoparticles to further improve targeting. frontiersin.org

Table 4: Potential Prodrug and Targeted Delivery Strategies

| Strategy | Mechanism of Action | Potential Advantage for Benzamide Derivatives |

| Glucuronide Prodrug | The glucuronide linker is cleaved by the enzyme β-glucuronidase, which is abundant in some tumors and the liver. frontiersin.org | Enhanced water solubility; potential for targeted release in tumor environments. nih.gov |

| Phosphate Ester Prodrug | A phosphate group is attached to the molecule and is cleaved by alkaline phosphatases in the body to release the active drug. acs.org | Significantly improves aqueous solubility for parenteral administration or oral absorption. |

| Enzyme-Activated Prodrug | A masking group is attached that is specifically cleaved by an enzyme overexpressed at the disease site. frontiersin.org | Increases drug concentration at the target site, improving efficacy and reducing systemic toxicity. |

| GSH-Responsive Prodrug | The prodrug is designed with a linker (e.g., dinitrobenzenesulfonates) that is cleaved in the presence of high glutathione (GSH) levels found in tumors. frontiersin.org | Selective drug release within the tumor microenvironment. |

Analytical and Separation Techniques for Benzamide Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the analysis of pharmaceutical and chemical compounds. For N-(4-ethoxyphenyl)-2-methoxybenzamide, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are pivotal in assessing purity and isolating the compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of N-(4-ethoxyphenyl)-2-methoxybenzamide. Its versatility allows for both the quantitative determination of the compound in a mixture and the isolation of high-purity material for further studies.

For analytical purposes, a reversed-phase HPLC method is typically developed. This involves a C18 column as the stationary phase, which is non-polar, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. The retention time of N-(4-ethoxyphenyl)-2-methoxybenzamide is a key parameter for its identification.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Preparative HPLC is employed when a larger quantity of purified N-(4-ethoxyphenyl)-2-methoxybenzamide is required. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The fractions corresponding to the main peak are collected, and the solvent is evaporated to yield the purified compound.

Below is an illustrative data table for a typical analytical HPLC method for N-(4-ethoxyphenyl)-2-methoxybenzamide.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~5.8 min |

Ultra-High Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For impurity profiling of N-(4-ethoxyphenyl)-2-methoxybenzamide, UPLC is particularly advantageous. The enhanced resolution allows for the separation of closely eluting impurities that might co-elute with the main peak in an HPLC analysis. This is crucial for accurately determining the purity of the compound and for identifying and quantifying any process-related impurities or degradation products.

A typical UPLC method for impurity profiling would be coupled with a mass spectrometer (UPLC-MS). This provides not only the retention time of each component but also its mass-to-charge ratio (m/z), which is invaluable for the structural elucidation of unknown impurities. researchgate.net The development of a UPLC method involves optimizing parameters such as the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve the best possible separation of all components in the sample.

An example of a UPLC system suitability report for the analysis of N-(4-ethoxyphenyl)-2-methoxybenzamide might include the following parameters:

| Parameter | Acceptance Criteria | Result |

| Theoretical Plates (N) | > 2000 | 15,000 |

| Tailing Factor (T) | ≤ 2 | 1.1 |

| Resolution (Rs) | > 2 (between main peak and closest impurity) | 3.5 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.4% |

Thermal Analysis for Compound Stability and Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For N-(4-ethoxyphenyl)-2-methoxybenzamide, techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase transitions.

In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides information on thermal stability, with the onset of decomposition indicating the temperature at which the compound begins to degrade. For N-(4-ethoxyphenyl)-2-methoxybenzamide, a single-step decomposition is often observed, reflecting the breakdown of the molecular structure.

DTA measures the temperature difference between the sample and a reference material, while DSC measures the heat flow into or out of the sample. Both techniques can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. The melting point of N-(4-ethoxyphenyl)-2-methoxybenzamide would be observed as a sharp endothermic peak in the DTA or DSC thermogram.

A hypothetical thermal analysis data table for N-(4-ethoxyphenyl)-2-methoxybenzamide is presented below:

| Analysis | Parameter | Observed Value |

| TGA | Onset of Decomposition | ~250 °C |

| TGA | Major Weight Loss Step | 250 - 400 °C |

| DSC | Melting Point (Peak) | ~145 °C |

Non-Linear Optical (NLO) Studies for Material Science Applications

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. N-(4-ethoxyphenyl)-2-methoxybenzamide, with its aromatic rings and amide linkage, is a candidate for NLO studies.

The third-order NLO properties are commonly investigated using the Z-scan technique. In this method, a sample is moved along the z-axis through the focal point of a high-intensity laser beam. By measuring the light transmittance through a small aperture in the far field (closed-aperture Z-scan), the non-linear refractive index (n₂) can be determined. By measuring the total transmittance without an aperture (open-aperture Z-scan), the non-linear absorption coefficient (β) can be found. From these parameters, the real and imaginary parts of the third-order NLO susceptibility (χ⁽³⁾) can be calculated. researchgate.net

The presence of the electron-donating ethoxy and methoxy (B1213986) groups and the electron-withdrawing carbonyl group can contribute to the intramolecular charge transfer that is often associated with NLO activity in benzanilide (B160483) derivatives.

A representative data table for the NLO properties of a benzanilide derivative similar to N-(4-ethoxyphenyl)-2-methoxybenzamide is shown below:

| Parameter | Symbol | Typical Value |

| Non-linear Refractive Index | n₂ | ~10⁻¹² cm²/W |

| Non-linear Absorption Coefficient | β | ~10⁻⁸ cm/W |

| Third-order NLO Susceptibility | χ⁽³⁾ | ~10⁻¹⁴ esu |

Future Research Directions for N 4 Ethoxyphenyl 2 Methoxybenzamide and Its Chemical Class

Exploration of Novel Biological Targets and Therapeutic Applications

The diverse pharmacological activities of benzamide (B126) derivatives suggest that N-(4-ethoxyphenyl)-2-methoxybenzamide and its analogs could be explored for a wide range of therapeutic applications. Future research should focus on screening this compound and its derivatives against a variety of biological targets implicated in prevalent diseases.

Table 1: Potential Biological Targets and Therapeutic Areas for Benzamide Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Analogous Compounds |

| Oncology | Histone Deacetylases (HDACs), Poly(ADP-ribose) polymerase-1 (PARP-1), Bromodomain PHD finger transcription factor (BPTF) | Benzamide derivatives have shown potent inhibitory activity against HDACs and PARP-1, making them promising anticancer agents. nih.govnih.gov Alkoxy benzamides have been identified as BPTF bromodomain inhibitors. merckmillipore.comnih.gov |

| Neurodegenerative Diseases | Sigma-1 Receptor (S1R), Acetylcholinesterase (AChE) | Benzamide derivatives have been developed as S1R agonists with neuroprotective properties. nih.gov Methoxy-substituted benzamides have shown inhibitory activity against AChE, relevant for Alzheimer's disease. researchgate.net |

| Infectious Diseases | Mycobacterium tuberculosis QcrB, Fungal Urease, Bacterial Dihydropteroate Synthase (DHPS) | Benzamides have been identified as potent inhibitors of M. tuberculosis. nih.gov Benzoylselenoureas, structurally related to benzamides, show dual-action inhibition of fungal growth and urease. acs.org Sulfonamide-benzamide hybrids have been designed as bacterial DHPS inhibitors. nih.gov |

| Metabolic Disorders | Glucokinase (GK), Alpha-Glucosidase | Benzamide derivatives have been developed as glucokinase activators for the treatment of diabetes. researchgate.net Benzotriazinone carboxamides have shown potent alpha-glucosidase inhibition. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) | Substituted benzamides have been synthesized as anti-inflammatory agents that preferentially inhibit COX-1. |

Future investigations could involve high-throughput screening of a library of N-(4-ethoxyphenyl)-2-methoxybenzamide analogs against panels of kinases, proteases, and receptors involved in these and other pathologies. For instance, exploring its potential as an inhibitor of emerging cancer targets or as a modulator of inflammatory pathways could unveil novel therapeutic opportunities.

Advanced Synthetic Methodologies for Sustainable Production

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of N-(4-ethoxyphenyl)-2-methoxybenzamide should prioritize sustainable methodologies.

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media to replace traditional volatile organic compounds. mdpi.com The use of heterogeneous catalysts, such as iodine-alumina, under microwave irradiation and solvent-free conditions presents a promising green approach for the synthesis of N-substituted benzamides. researchgate.net

One-Pot Multicomponent Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. Palladium-catalyzed four-component reactions have been successfully employed for the one-pot synthesis of N-aryl-substituted quinazolin-4(3H)-ones from 2-bromoanilines and amines, a strategy that could be adapted for benzamide synthesis. mdpi.com

Biocatalysis: Employing enzymes as catalysts for amide bond formation offers a highly selective and environmentally benign alternative to chemical reagents.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Table 2: Comparison of Synthetic Methodologies for Benzamide Synthesis

| Methodology | Advantages | Disadvantages |

| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, hazardous reagents, and generates significant waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Requires specialized equipment. |

| Palladium-Catalyzed MCRs | High efficiency, atom economy, access to diverse structures | Catalyst cost and potential for metal contamination. mdpi.com |

| Green Catalysis (e.g., Iodine-Alumina) | Solvent-free, mild conditions, simple work-up | May not be universally applicable to all substrates. researchgate.net |

Integrated Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. mdpi.commdpi.com For N-(4-ethoxyphenyl)-2-methoxybenzamide and its analogs, an integrated approach can guide the design of more potent and selective therapeutic agents.

Future research should leverage:

Molecular Docking and Dynamics: To predict the binding modes of N-(4-ethoxyphenyl)-2-methoxybenzamide derivatives with their biological targets and to understand the key interactions driving affinity and selectivity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of benzamide derivatives with their biological activities, enabling the prediction of the potency of novel compounds.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can be used for virtual screening of compound libraries.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize compounds with favorable drug-like profiles for synthesis and experimental testing.

This integrated workflow will enable a more rational design of second-generation analogs of N-(4-ethoxyphenyl)-2-methoxybenzamide with improved therapeutic potential.

Development of Multifunctional Benzamide-Based Agents

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Designing single molecules that can modulate multiple targets simultaneously, known as multifunctional or multi-target agents, is a promising therapeutic strategy.

Future research on N-(4-ethoxyphenyl)-2-methoxybenzamide could focus on its development as a scaffold for multifunctional agents. For example:

Dual-Target Inhibitors for Alzheimer's Disease: By incorporating moieties known to interact with other key targets in Alzheimer's pathology, such as beta-secretase 1 (BACE1) or monoamine oxidase B (MAO-B), multifunctional ligands could be developed. Benzamide-hydroxypyridinone hybrids have shown promise as multi-targeting agents for Alzheimer's disease. nih.govresearchgate.net

Combination Therapy in a Single Molecule: Designing hybrid molecules that combine the pharmacophore of N-(4-ethoxyphenyl)-2-methoxybenzamide with that of another established drug could lead to synergistic effects and improved efficacy.

Investigation of Structure-Property Relationships Beyond Biological Activity (e.g., material science)

The applications of benzamide derivatives are not limited to the biomedical field. The unique structural features of these compounds, including their ability to form strong hydrogen bonds, make them interesting candidates for the development of novel materials.

Future research in this area could explore:

Organic Frameworks: The ortho-alkoxy-benzamide moiety has been shown to direct the formation of single-crystalline hydrogen-bonded crosslinked organic frameworks (HCOFs). researchgate.net These materials have potential applications in gas storage and catalysis. researchgate.net

Conductive Polymers and Organic Semiconductors: The incorporation of benzamide units into polymer backbones could lead to materials with interesting electronic and optical properties for applications in organic electronics.

Liquid Crystals: The rigid core and flexible side chains of N-(4-ethoxyphenyl)-2-methoxybenzamide suggest that its derivatives could exhibit liquid crystalline behavior.

Investigating the solid-state packing, polymorphism, and self-assembly properties of N-(4-ethoxyphenyl)-2-methoxybenzamide and its analogs will be crucial for unlocking their potential in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.